molecular formula C18H17N5O3S2 B12179546 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide

Cat. No.: B12179546
M. Wt: 415.5 g/mol
InChI Key: ZRNQSJLUTJKEJA-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide is a complex organic compound that incorporates both benzothiadiazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with indole derivatives under specific conditions. One common method involves the use of 4-amino-2,1,3-benzothiadiazole, which is modified at the amino group using phosphorylation methods . The reaction conditions often require the presence of suitable solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide is unique due to its combination of benzothiadiazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C18H17N5O3S2/c24-17(10-12-11-20-14-5-2-1-4-13(12)14)19-8-9-21-28(25,26)16-7-3-6-15-18(16)23-27-22-15/h1-7,11,20-21H,8-10H2,(H,19,24)

InChI Key

ZRNQSJLUTJKEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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